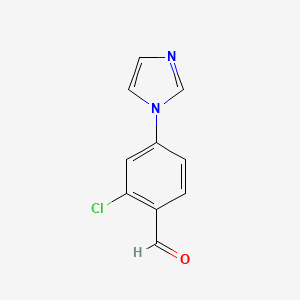
2-Chloro-4-(1-imidazolyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(1-imidazolyl)benzaldehyde is an organic compound with the molecular formula C({10})H({7})ClN(_{2})O. It features a benzaldehyde core substituted with a chlorine atom at the 2-position and an imidazole ring at the 4-position. This compound is of significant interest in various fields of scientific research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(1-imidazolyl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chlorobenzaldehyde and imidazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K(_2)CO(_3)) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The imidazole is deprotonated by the base, forming an imidazolyl anion, which then undergoes nucleophilic aromatic substitution with 2-chlorobenzaldehyde to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-4-(1-imidazolyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: KMnO(_4) in aqueous solution under reflux.
Reduction: NaBH(_4) in methanol or ethanol at room temperature.
Substitution: Ammonia or primary amines in ethanol under reflux.
Major Products:
Oxidation: 2-Chloro-4-(1-imidazolyl)benzoic acid.
Reduction: 2-Chloro-4-(1-imidazolyl)benzyl alcohol.
Substitution: 2-Amino-4-(1-imidazolyl)benzaldehyde or 2-Thio-4-(1-imidazolyl)benzaldehyde.
Applications De Recherche Scientifique
2-Chloro-4-(1-imidazolyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a building block for drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor for materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2-Chloro-4-(1-imidazolyl)benzaldehyde exerts its effects depends on its application:
Biological Activity: The imidazole ring can interact with various biological targets, such as enzymes or receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or modification of protein function.
Chemical Reactivity: The aldehyde group is highly reactive towards nucleophiles, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
2-Chloro-4-(1-pyridyl)benzaldehyde: Similar structure but with a pyridine ring instead of an imidazole ring.
2-Chloro-4-(1-methylimidazolyl)benzaldehyde: Similar structure but with a methyl group on the imidazole ring.
2-Chloro-4-(1-triazolyl)benzaldehyde: Similar structure but with a triazole ring instead of an imidazole ring.
Uniqueness: 2-Chloro-4-(1-imidazolyl)benzaldehyde is unique due to the presence of the imidazole ring, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of compounds that require precise control over reactivity and selectivity.
Propriétés
IUPAC Name |
2-chloro-4-imidazol-1-ylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10-5-9(2-1-8(10)6-14)13-4-3-12-7-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUCGRMFXGLDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one](/img/structure/B2830948.png)
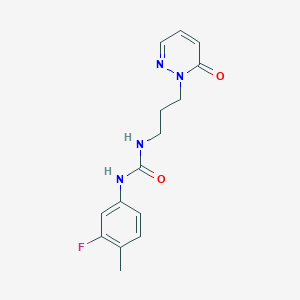
![Methyl 2-((6-fluorobenzo[d]thiazol-2-yl)(pyridin-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2830950.png)
![(Z)-4-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2830952.png)
![N-(2,4-dimethylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2830953.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide](/img/structure/B2830954.png)
![3-(4-Tert-butylphenyl)-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2830955.png)
![Methyl (E)-4-[2-(4-methylsulfonylphenoxy)ethylamino]-4-oxobut-2-enoate](/img/structure/B2830958.png)
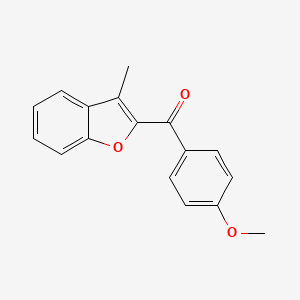
![N-[cyano(2-fluorophenyl)methyl]-2-methylbutanamide](/img/structure/B2830963.png)
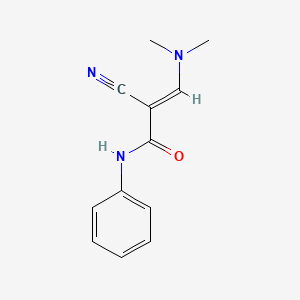
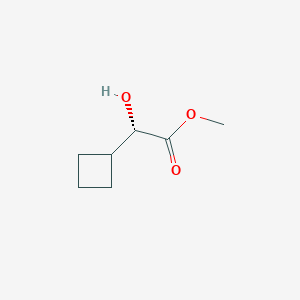
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2830969.png)
![3-bromo-N-[(2E)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2830970.png)
